molecular formula C18H10F6N2O2 B12848064 3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole

3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole

Cat. No.: B12848064
M. Wt: 400.3 g/mol
InChI Key: YUWMWLJOXCOZRV-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-5-benzofuranyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-5-benzofuranyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with 2,3-dihydro-5-benzofuran-2-carboxylic acid under acidic conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-5-benzofuranyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-5-benzofuranyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-5-benzofuranyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in organic synthesis.

    3,5-Bis(trifluoromethyl)phenol: Known for its use as a hydrogen donor in extraction processes.

    3,5-Bis(trifluoromethyl)benzenethiol: Utilized in the synthesis of sulfur-containing compounds.

Uniqueness

3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-5-benzofuranyl)-1,2,4-oxadiazole stands out due to its unique combination of trifluoromethyl groups and a benzofuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H16F6N2O2C_{20}H_{16}F_6N_2O_2, and it features a unique oxadiazole ring that contributes to its biological activity. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Activity : The introduction of trifluoromethyl groups in related compounds has been linked to increased potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
  • Antifungal Activity : Compounds similar to this compound have demonstrated antifungal activity against strains like Candida albicans with MICs between 1.6 μg/mL and 25 μg/mL .

Anticancer Properties

The oxadiazole derivatives have been explored for their anticancer potential. Studies have shown that certain oxadiazoles can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression. For example, one study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
Cancer Cell LineIC50 (µM)
Colon Adenocarcinoma92.4
Gastric Carcinoma92.4
Lung Adenocarcinoma92.4
Melanoma92.4

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been documented. They exhibit the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A compound structurally similar to our target was tested against clinical isolates of MRSA and showed promising results with significant bactericidal activity.
  • Anticancer Screening : A derivative was evaluated in vivo for its anticancer effects on xenograft models and demonstrated substantial tumor growth inhibition compared to control groups.

Properties

Molecular Formula

C18H10F6N2O2

Molecular Weight

400.3 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H10F6N2O2/c19-17(20,21)12-6-11(7-13(8-12)18(22,23)24)15-25-16(28-26-15)10-1-2-14-9(5-10)3-4-27-14/h1-2,5-8H,3-4H2

InChI Key

YUWMWLJOXCOZRV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NC(=NO3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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